molecular formula C6H9NO3 B008872 Ethyl 3-oxoazetidine-1-carboxylate CAS No. 105258-88-6

Ethyl 3-oxoazetidine-1-carboxylate

Cat. No. B008872
M. Wt: 143.14 g/mol
InChI Key: VKIUSHWWSLISPF-UHFFFAOYSA-N
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Description

Ethyl 3-oxoazetidine-1-carboxylate is a chemical compound .


Synthesis Analysis

The synthesis of Ethyl 3-oxoazetidine-1-carboxylate involves several steps. The starting material tert-butyl 3-oxoazetidine-1-carboxylate is converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, deprotection of the N-Boc-group and a final sulfonamidation reaction . Another synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxoazetidine-1-carboxylate is characterized by IR, MS, 1H NMR and 13C NMR . The molecular weight is 171.19 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-oxoazetidine-1-carboxylate include the Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .

Safety And Hazards

Ethyl 3-oxoazetidine-1-carboxylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and store in a well-ventilated place .

properties

IUPAC Name

ethyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUSHWWSLISPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxoazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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